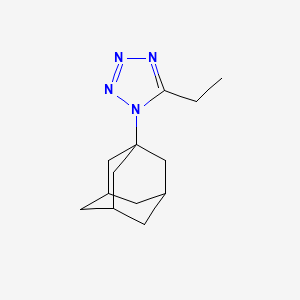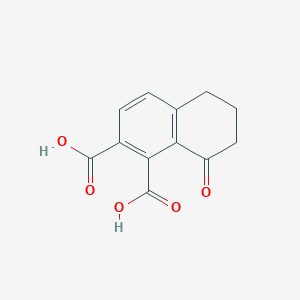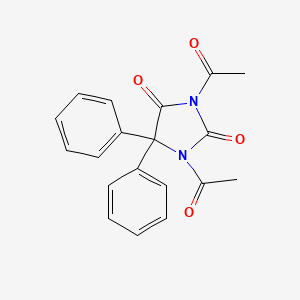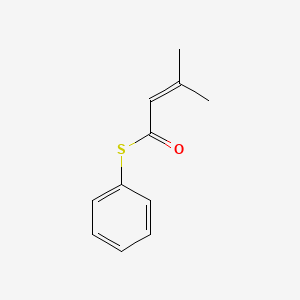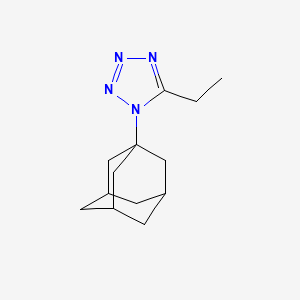phosphane CAS No. 922165-28-4](/img/structure/B14173479.png)
[2-(Benzylsulfanyl)butyl](diphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylsulfanyl)butylphosphane is a chemical compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of a phosphorus atom bonded to three carbon atoms. The specific structure of 2-(Benzylsulfanyl)butylphosphane includes a benzylsulfanyl group and a butyl chain attached to the phosphorus atom, along with two phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)butylphosphane typically involves the reaction of a suitable phosphine precursor with a benzylsulfanyl butyl halide. One common method is the reaction of diphenylphosphine with 2-(benzylsulfanyl)butyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of 2-(Benzylsulfanyl)butylphosphane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylsulfanyl)butylphosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Coordination: Transition metals like palladium or platinum are often used in coordination reactions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: Depending on the substituent, various substituted phosphines can be obtained.
Coordination: Metal-phosphine complexes are the primary products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(Benzylsulfanyl)butylphosphane is used as a ligand in transition metal catalysis. Its ability to form stable complexes with metals makes it valuable in catalytic processes such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of metal-based drugs. Its coordination properties can be exploited to develop new therapeutic agents with enhanced efficacy and selectivity.
Industry
In the industrial sector, 2-(Benzylsulfanyl)butylphosphane is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a ligand in catalytic processes is crucial for the efficient production of various chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2-(Benzylsulfanyl)butylphosphane primarily involves its ability to coordinate with metal centers. The phosphorus atom donates electron density to the metal, stabilizing the metal center and facilitating catalytic reactions. The benzylsulfanyl and butyl groups can influence the steric and electronic properties of the ligand, affecting its reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups.
Tris(2,4,6-trimethoxyphenyl)phosphine: A bulky phosphine ligand with three methoxy-substituted phenyl groups.
2-(Di-tert-butylphosphino)biphenyl: A phosphine ligand with a biphenyl backbone and two tert-butyl groups.
Uniqueness
2-(Benzylsulfanyl)butylphosphane is unique due to the presence of the benzylsulfanyl group, which can impart distinct steric and electronic properties compared to other phosphine ligands. This uniqueness can be advantageous in specific catalytic applications where tailored reactivity and selectivity are required.
Propiedades
Número CAS |
922165-28-4 |
|---|---|
Fórmula molecular |
C23H25PS |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
2-benzylsulfanylbutyl(diphenyl)phosphane |
InChI |
InChI=1S/C23H25PS/c1-2-23(25-19-20-12-6-3-7-13-20)18-24(21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23H,2,18-19H2,1H3 |
Clave InChI |
JLDGJWRHRYQBFL-UHFFFAOYSA-N |
SMILES canónico |
CCC(CP(C1=CC=CC=C1)C2=CC=CC=C2)SCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


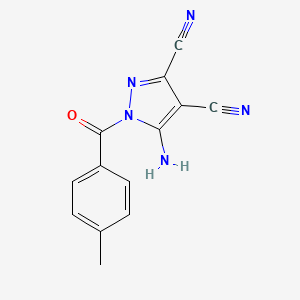
![Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B14173409.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-](/img/structure/B14173411.png)
![(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14173414.png)
![[(Dioxo-lambda~6~-sulfanylidene)methyl]cyclopropane](/img/structure/B14173419.png)
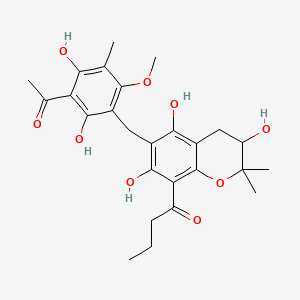

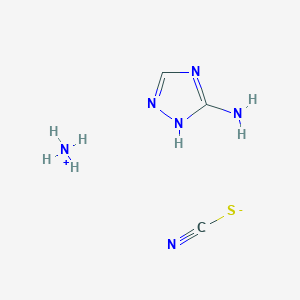
![(1R,5R)-1-(2,3-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14173438.png)
